molecular formula C6H7Cl2NO2S B3027871 2-Aminobenzene-1-sulfonyl chloride hydrochloride CAS No. 1417793-77-1

2-Aminobenzene-1-sulfonyl chloride hydrochloride

Cat. No.: B3027871
CAS No.: 1417793-77-1
M. Wt: 228.10
InChI Key: CWUXFQYGNBABET-UHFFFAOYSA-N
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Description

2-Aminobenzene-1-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C₆H₇Cl₂NO₂S. It is a derivative of benzene, featuring an amino group at the second position and a sulfonyl chloride group at the first position, with an additional hydrochloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzene-1-sulfonyl chloride hydrochloride typically involves the chlorosulfonation of aniline. The process begins with the reaction of aniline with chlorosulfonic acid, resulting in the formation of 2-aminobenzenesulfonyl chloride. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzene-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form more reactive intermediates.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonate Esters: Formed through substitution reactions with alcohols.

    Complex Organic Molecules: Formed through coupling reactions.

Scientific Research Applications

2-Aminobenzene-1-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Aminobenzene-1-sulfonyl chloride hydrochloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminobenzene-1-sulfonyl chloride
  • 2,4-Dinitrobenzenesulfonyl chloride
  • 4-(N-Phthalimido)benzenesulfonyl chloride

Uniqueness

2-Aminobenzene-1-sulfonyl chloride hydrochloride is unique due to the presence of both an amino group and a sulfonyl chloride group on the benzene ring. This combination imparts distinct reactivity and allows for the formation of a wide range of derivatives. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

2-aminobenzenesulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)6-4-2-1-3-5(6)8;/h1-4H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUXFQYGNBABET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417793-77-1
Record name Benzenesulfonyl chloride, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417793-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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